Mass Shift of +3.02 Da Provides Unambiguous MS Discrimination from Unlabeled 2‑Methyl‑6‑nitroaniline
2‑Methyl‑6‑nitroaniline‑d3 exhibits a molecular weight of 155.17 g·mol⁻¹ , which is 3.02 Da higher than the 152.15 g·mol⁻¹ of unlabeled 2‑methyl‑6‑nitroaniline [1]. This +3 Da offset ensures that the deuterated compound and its natural‑abundance counterpart appear as fully resolved peaks in MS1 scans, enabling accurate peak‑area ratio calculations without isotopic overlap .
| Evidence Dimension | Molecular Weight (Mass Shift) |
|---|---|
| Target Compound Data | 155.17 g·mol⁻¹ |
| Comparator Or Baseline | Unlabeled 2‑methyl‑6‑nitroaniline: 152.15 g·mol⁻¹ |
| Quantified Difference | +3.02 Da |
| Conditions | High‑resolution mass spectrometry (MS1) at unit resolution |
Why This Matters
A +3 Da mass shift prevents spectral overlap between the analyte and its internal standard, which is a prerequisite for valid quantitation by stable‑isotope dilution.
- [1] National Institute of Standards and Technology (NIST). 2-Methyl-6-nitroaniline. NIST Chemistry WebBook, SRD 69. https://webbook.nist.gov/cgi/inchi?ID=C570241&Units=CAL (accessed 2026-04-18). View Source
